Phenyl(5-phenyl-3-furyl)methanone
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Overview
Description
Phenyl(5-phenyl-3-furyl)methanone is an organic compound with the molecular formula C17H12O2 and a molecular weight of 248.284 g/mol It is characterized by a phenyl group attached to a furan ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(5-phenyl-3-furyl)methanone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with 5-phenyl-2-furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature, yielding the desired product after purification .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenyl(5-phenyl-3-furyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Phenyl(5-phenyl-3-furyl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of Phenyl(5-phenyl-3-furyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Phenyl(3-phenyl-2-quinoxalinyl)methanone
- N-Phenyl-3-(5-phenyl-2-furyl)acrylamide
- (5-Phenyl-3-isoxazolyl)methanol
- (2-Amino-3-thienyl)(phenyl)methanone
Comparison: Phenyl(5-phenyl-3-furyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .
Properties
CAS No. |
54980-33-5 |
---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
phenyl-(5-phenylfuran-3-yl)methanone |
InChI |
InChI=1S/C17H12O2/c18-17(14-9-5-2-6-10-14)15-11-16(19-12-15)13-7-3-1-4-8-13/h1-12H |
InChI Key |
PNKYTBAITHUYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CO2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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